1-cyclohexyl-3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Overview
Description
1-cyclohexyl-3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclohexyl and cyclopropanecarbonyl groups, followed by the construction of the tetrahydroquinoline ring. The final step involves the introduction of the urea moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-cyclohexyl-3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea: Similar structure but with a different position of the urea group.
1-cyclohexyl-3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-5-yl)urea: Another positional isomer with distinct properties.
Uniqueness
1-cyclohexyl-3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is unique due to its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-cyclohexyl-3-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-19(14-8-9-14)23-12-4-5-15-13-17(10-11-18(15)23)22-20(25)21-16-6-2-1-3-7-16/h10-11,13-14,16H,1-9,12H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPVSFRRJQYJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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